molecular formula C26H26N2O2S2 B430446 12-ethyl-12-methyl-4-phenyl-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

12-ethyl-12-methyl-4-phenyl-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B430446
M. Wt: 462.6g/mol
InChI Key: GZTOQIFYWHQPHN-UHFFFAOYSA-N
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Description

6-ethyl-6-methyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ones This compound is characterized by its unique structure, which includes a pyrano ring fused with a thieno and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-6-methyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitable aldehyde with a thieno[2,3-d]pyrimidine derivative, followed by cyclization and functional group modifications. The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness. The choice of reagents, catalysts, and solvents is crucial in industrial settings to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-6-methyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6-ethyl-6-methyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-ethyl-6-methyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-6-methyl-3-phenyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one
  • 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters

Uniqueness

The uniqueness of 6-ethyl-6-methyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H26N2O2S2

Molecular Weight

462.6g/mol

IUPAC Name

12-ethyl-12-methyl-4-phenyl-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C26H26N2O2S2/c1-3-26(2)16-20-21(17-30-26)32-23-22(20)24(29)28(19-12-8-5-9-13-19)25(27-23)31-15-14-18-10-6-4-7-11-18/h4-13H,3,14-17H2,1-2H3

InChI Key

GZTOQIFYWHQPHN-UHFFFAOYSA-N

SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCCC4=CC=CC=C4)C5=CC=CC=C5)C

Canonical SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCCC4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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